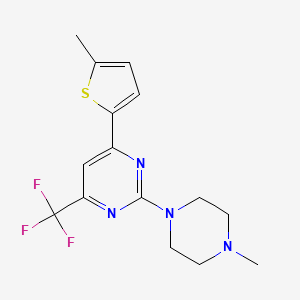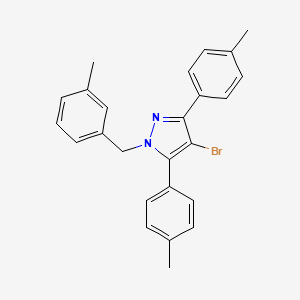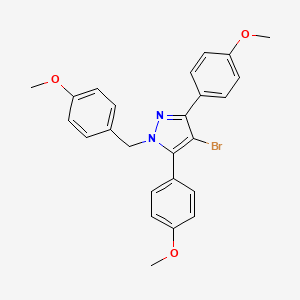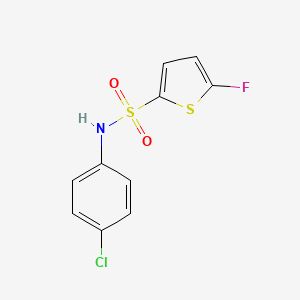![molecular formula C14H6BrF4N3O2 B14924383 3-Bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14924383.png)
3-Bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the pyrazolo[1,5-a]pyrimidine ring system.
Introduction of the bromine and fluorine groups: The bromine and fluorine atoms are introduced through halogenation reactions, using reagents such as bromine or N-bromosuccinimide (NBS) for bromination, and fluorinating agents like Selectfluor for fluorination.
Addition of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide (NaN3) for azidation, and palladium catalysts for coupling reactions.
Oxidation and reduction reactions: Reagents like potassium permanganate (KMnO4) for oxidation, and sodium borohydride (NaBH4) for reduction.
Coupling reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
3-Bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing apoptosis: Triggering programmed cell death in cancer cells through various mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and bromine groups but lacks the pyrazolo[1,5-a]pyrimidine core.
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Similar core structure but lacks the fluorophenyl and trifluoromethyl groups.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains the trifluoromethyl and bromine groups but has a different functional group (sulfonyl chloride).
Uniqueness
3-Bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its combination of bromine, fluorine, and trifluoromethyl groups, along with the pyrazolo[1,5-a]pyrimidine core
Properties
Molecular Formula |
C14H6BrF4N3O2 |
|---|---|
Molecular Weight |
404.11 g/mol |
IUPAC Name |
3-bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C14H6BrF4N3O2/c15-10-11(14(17,18)19)21-22-9(13(23)24)5-8(20-12(10)22)6-1-3-7(16)4-2-6/h1-5H,(H,23,24) |
InChI Key |
YYMWDQVEEUNYET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=NN3C(=C2)C(=O)O)C(F)(F)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14924301.png)
![[3-(4-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B14924309.png)
![methyl 3-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14924317.png)
![Methyl 5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B14924320.png)
![5-[(4-bromophenoxy)methyl]-N-(1-methyl-1H-benzimidazol-2-yl)furan-2-carboxamide](/img/structure/B14924322.png)
![propan-2-yl 4-({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)benzoate](/img/structure/B14924323.png)


![4-bromo-3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14924347.png)


![5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid](/img/structure/B14924370.png)
![N-(2,4-difluorophenyl)-1-{1-[(2,4-difluorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14924377.png)
![2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14924381.png)
